N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide

Beschreibung

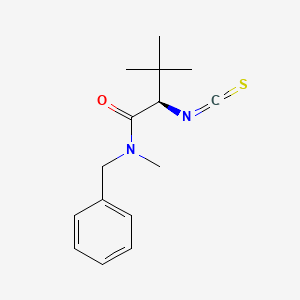

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide is a structurally complex valinamide derivative characterized by a D-valine backbone modified with an N-benzyl group, a 3-methyl substituent, and a sulfanylidenemethylidene moiety at the N~2~ position. The sulfanylidenemethylidene group introduces unique electronic properties, which may influence reactivity, solubility, and intermolecular interactions compared to simpler N-substituted amides .

Eigenschaften

CAS-Nummer |

919114-08-2 |

|---|---|

Molekularformel |

C15H20N2OS |

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

(2R)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m0/s1 |

InChI-Schlüssel |

XFUVCJVEFFISDD-ZDUSSCGKSA-N |

Isomerische SMILES |

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |

Kanonische SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide typically involves multi-step organic reactions. A common approach might include:

Starting Materials: Benzylamine, 3-dimethylvaline, and a suitable sulfanylidenemethylidene precursor.

Reaction Steps:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to scale up the process. This includes:

Batch or Continuous Flow Reactors: To handle large volumes.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Katalysatoren: Wie Palladium auf Kohle für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte Folgendes beinhalten:

Bindung an Enzyme: Hemmung oder Aktivierung der Enzymaktivität.

Wechselwirkung mit Rezeptoren: Modulation von Signaltransduktionswegen.

Beteiligte Pfade: Spezifische biochemische Pfade, die durch das Vorhandensein der Verbindung beeinflusst werden.

Wirkmechanismus

The mechanism by which N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating signal transduction pathways.

Pathways Involved: Specific biochemical pathways that are influenced by the compound’s presence.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key Structural Analogues:

Key Observations :

- The target compound shares the N-benzyl group with succinamides (7c, 7d) and pyrrolo-pyrimidines , a feature often associated with enhanced lipophilicity and membrane permeability.

- The sulfanylidenemethylidene group distinguishes it from maleimides (electron-deficient cores) and succinamides, possibly altering redox behavior or hydrogen-bonding capacity .

Antitumor Activity:

Insights :

- Succinamides (7c, 7d) exhibit activity comparable to vincristine, suggesting the N-benzyl-succinamide scaffold is a viable antitumor pharmacophore . The target compound’s valinamide backbone may offer similar efficacy with improved metabolic stability.

- Pyrrolo-pyrimidines act via tubulin inhibition, indicating that N-benzyl substitution is compatible with diverse mechanisms . The sulfanylidenemethylidene group in the target compound could introduce redox-modulating effects, expanding its mechanistic profile.

Physicochemical and Theoretical Properties

Comparative Analysis:

Theoretical Insights :

- The sulfanylidenemethylidene group may enhance charge transfer interactions, as seen in maleimides with strong dipole moments . This could improve binding to targets like enzymes or DNA.

Biologische Aktivität

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide (CAS Number: 102367-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce apoptosis in cancer cells .

- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the benzyl group enhanced antimicrobial activity against Candida albicans and Pseudomonas aeruginosa.

Study 2: Anticancer Properties

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.